molecular formula C7H11F3N2O B1521260 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone CAS No. 497177-66-9

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B1521260
CAS No.: 497177-66-9
M. Wt: 196.17 g/mol
InChI Key: IMIRFQOBCRHHFT-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound with the molecular formula C7H13F3N2O It features a piperidine ring substituted with an amino group and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 4-aminopiperidine with 2,2,2-trifluoroacetyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-aminopiperidine and 2,2,2-trifluoroacetyl chloride.

    Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

    Procedure: The 4-aminopiperidine is dissolved in the solvent, and the base is added. The 2,2,2-trifluoroacetyl chloride is then added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed to completion, typically monitored by thin-layer chromatography (TLC).

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of safer solvents and greener chemistry principles is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

    Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds such as:

    1-(4-Aminopiperidin-1-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-Aminopiperidine: The absence of the ketone group significantly alters its chemical behavior and applications.

    2,2,2-Trifluoroacetophenone: Contains a phenyl group instead of a piperidine ring, leading to different biological and chemical properties.

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in specific biological applications.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-5(11)2-4-12/h5H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIRFQOBCRHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664197
Record name 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497177-66-9
Record name 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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